ethyl 3,6-difluoropicolinate
CAS No.: 1214363-19-5
Cat. No.: VC0035632
Molecular Formula: C8H7F2NO2
Molecular Weight: 187.146
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1214363-19-5 |
---|---|
Molecular Formula | C8H7F2NO2 |
Molecular Weight | 187.146 |
IUPAC Name | ethyl 3,6-difluoropyridine-2-carboxylate |
Standard InChI | InChI=1S/C8H7F2NO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3 |
Standard InChI Key | IRAHBUKEVIUXQU-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C=CC(=N1)F)F |
Introduction
Chemical Properties and Structure
Structural Identification and Characterization
Ethyl 3,6-difluoropicolinate, also systematically named as ethyl 3,6-difluoropyridine-2-carboxylate, is characterized by a pyridine core with fluorine atoms at positions 3 and 6, and an ethyl carboxylate group at position 2. Its complete chemical identity can be defined through various standard identifiers as shown in Table 1.
Parameter | Value |
---|---|
CAS Number | 1214363-19-5 |
Molecular Formula | C₈H₇F₂NO₂ |
Molecular Weight | 187.14 g/mol |
IUPAC Name | ethyl 3,6-difluoropyridine-2-carboxylate |
InChI | InChI=1S/C8H7F2NO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3 |
InChIKey | IRAHBUKEVIUXQU-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(C=CC(=N1)F)F |
PubChem CID | 46311359 |
The molecular structure features a carboxylic ethyl ester group at position 2 of the pyridine ring, which contributes to its chemical reactivity and potential applications in synthetic chemistry .
Synthesis and Preparation
Synthetic Routes
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Starting with 2,6-difluoropyridine
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Selective metalation (typically using lithiation)
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Carboxylation
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Esterification to introduce the ethyl group
This approach is similar to the synthesis of 2,6-difluoropyridine-3-carboxylic acid as documented in various sources . The synthesis would likely follow this general scheme:
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Treatment of 2,6-difluoropyridine with a strong base such as n-butyllithium at low temperature (-78°C)
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Reaction with carbon dioxide (typically dry ice)
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Acidification to form the carboxylic acid
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Esterification with ethanol under acidic conditions to form the ethyl ester
Key Intermediates
The primary intermediate in the synthesis would be 2,6-difluoropyridine-3-carboxylic acid. Based on documented syntheses of similar compounds, this intermediate can be prepared with yields of approximately 60-65% under optimized conditions . The subsequent esterification step to convert the carboxylic acid to the ethyl ester typically proceeds with high efficiency (>70% yield).
A potential alternative synthetic route might involve conversion of the carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with ethanol to form the ethyl ester .
Optimization Strategies
Based on synthesis information for related compounds, several parameters can be optimized to improve the yield and purity of ethyl 3,6-difluoropicolinate:
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Temperature control: Maintaining precise low temperatures (-70°C to -78°C) during the lithiation step is critical to achieve regioselective metalation
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Reaction time: Extended lithiation times (1-3 hours) typically improve yield
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Solvent selection: Tetrahydrofuran (THF) is commonly used for lithiation reactions
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Esterification conditions: Catalyst selection and reaction time optimization can improve conversion efficiency
Applications and Research Relevance
Chemical Applications
Ethyl 3,6-difluoropicolinate has potential applications as:
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A building block in organic synthesis
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An intermediate in the preparation of more complex heterocyclic compounds
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A reagent in cross-coupling reactions, particularly those involving C-F bond functionalization
The specific fluorination pattern at positions 3 and 6 provides a distinct electronic and steric environment compared to other difluorinated analogs, potentially leading to unique reactivity profiles .
Pharmaceutical Research
Comparative Analysis with Related Compounds
Structural Variations in Difluoropicolinates
Several structurally related difluoropicolinate derivatives have been documented, with variations in both the positions of fluorine atoms and the ester groups. Table 2 provides a comparative overview:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|---|
Ethyl 3,6-difluoropicolinate | 1214363-19-5 | C₈H₇F₂NO₂ | 187.14 | Fluorine at positions 3 and 6 |
Ethyl 3,5-difluoropicolinate | 1065267-10-8 | C₈H₇F₂NO₂ | 187.14 | Fluorine at positions 3 and 5 |
Ethyl 5,6-difluoropicolinate | 1214363-04-8 | C₈H₇F₂NO₂ | 187.14 | Fluorine at positions 5 and 6 |
Methyl 3,6-difluoropicolinate | 1214336-10-3 | C₇H₅F₂NO₂ | 173.12 | Methyl ester instead of ethyl ester |
Ethyl 4-chloro-3,5-difluoropicolinate | 1350648-43-9 | C₈H₆ClF₂NO₂ | 221.59 | Additional chlorine at position 4 |
These structural variations can significantly affect chemical reactivity, physical properties, and potential biological activities .
Structure-Property Relationships
The position of fluorine atoms on the pyridine ring significantly influences the electronic distribution and, consequently, the chemical behavior of these compounds. For instance:
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3,6-difluorination creates an asymmetric electron distribution different from the 5,6-difluorination pattern
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Fluorination at different positions affects the acidity of nearby protons and the reactivity toward nucleophilic substitution
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The specific fluorination pattern may influence coordination chemistry and potential interactions with biological targets
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